molecular formula C8H16N2O B1517601 1-Aminocycloheptanecarboxamide CAS No. 906075-26-1

1-Aminocycloheptanecarboxamide

Cat. No. B1517601
CAS RN: 906075-26-1
M. Wt: 156.23 g/mol
InChI Key: KMIKLGPOGVJVPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Aminocycloheptanecarboxamide is a chemical compound with the molecular formula C8H16N2O and a molecular weight of 156.23 . It is categorized as a heterocyclic organic compound .


Molecular Structure Analysis

The molecular structure of 1-Aminocycloheptanecarboxamide consists of a seven-membered ring (cycloheptane) with an amine (-NH2) and a carboxamide (-CONH2) functional group attached to the same carbon atom .


Physical And Chemical Properties Analysis

1-Aminocycloheptanecarboxamide has a molecular weight of 156.23 g/mol . It has a predicted boiling point of 327.2 °C at 760 mmHg and a predicted density of 1.1 g/cm3 .

Scientific Research Applications

Medicinal Chemistry: Heterocyclic Compound Synthesis

1-Aminocycloheptanecarboxamide: is a heterocyclic compound that plays a significant role in medicinal chemistry. It serves as a building block for the synthesis of various pharmacologically active molecules. The compound’s structure allows for the introduction of additional functional groups, which can lead to the development of new drugs with potential antibacterial efficacy .

Biopharma Production: Intermediate in Drug Synthesis

In the biopharmaceutical industry, 1-Aminocycloheptanecarboxamide is utilized as an intermediate in the synthesis of complex drug molecules. Its incorporation into larger molecular frameworks is crucial for the production of certain therapeutic agents .

Analytical Chemistry: Chromatography and Mass Spectrometry

This compound is used in analytical chemistry, particularly in chromatography and mass spectrometry, as a standard or reference compound. It helps in the calibration of equipment and validation of analytical methods, ensuring accurate measurement and analysis of biological samples .

Advanced Battery Science: Electrolyte Component

1-Aminocycloheptanecarboxamide: has potential applications in advanced battery science. It can be used as a component in electrolyte solutions to enhance the performance and stability of batteries, contributing to the development of more efficient energy storage technologies .

Cell Biology Research: Cellular Metabolism Studies

In cell biology research, this compound may be involved in studies related to cellular metabolism. It could serve as a precursor or an inhibitor in metabolic pathways, providing insights into the biochemical processes within cells .

Genomics Research: Genetic Engineering

1-Aminocycloheptanecarboxamide: could be used in genomics research, particularly in genetic engineering. It may act as a molecular tool to modify genetic material, aiding in the study of gene function and the development of gene therapies .

Proteomics Research: Protein Interaction Studies

In proteomics research, 1-Aminocycloheptanecarboxamide is valuable for studying protein interactions. It can be used to investigate the binding affinities and structural relationships between proteins, which is essential for understanding protein function and designing new therapeutic proteins .

Chemical Proteomics: Drug-Target Identification

Lastly, in chemical proteomics, this compound can be part of the toolkit for identifying drug targets. By interacting with various proteins, it can help in mapping out the interactions and pathways that are critical for drug discovery and development .

properties

IUPAC Name

1-aminocycloheptane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7(11)8(10)5-3-1-2-4-6-8/h1-6,10H2,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMIKLGPOGVJVPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC(CC1)(C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Aminocycloheptanecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Aminocycloheptanecarboxamide
Reactant of Route 2
Reactant of Route 2
1-Aminocycloheptanecarboxamide
Reactant of Route 3
Reactant of Route 3
1-Aminocycloheptanecarboxamide
Reactant of Route 4
1-Aminocycloheptanecarboxamide
Reactant of Route 5
Reactant of Route 5
1-Aminocycloheptanecarboxamide
Reactant of Route 6
1-Aminocycloheptanecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.